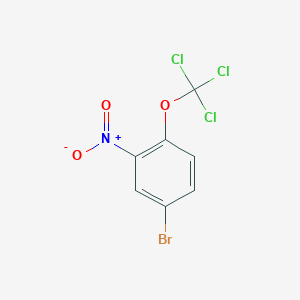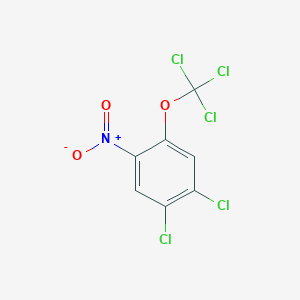
4-Bromo-2-nitro-1-(trichloromethoxy)benzene
Overview
Description
4-Bromo-2-nitro-1-(trichloromethoxy)benzene, also known as 4-Bromo-2-nitro-1-TCMB, is an organic compound belonging to the family of nitrobenzenes. It is a colourless, crystalline solid that is soluble in polar organic solvents. 4-Bromo-2-nitro-1-TCMB is of interest due to its potential applications in scientific research, particularly in the fields of synthetic organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB is believed to act as a nucleophile in organic reactions, attacking electrophilic species such as carbonyl groups and halogens. It can also act as an electrophile in certain reactions, such as the substitution of halogens. Additionally, 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB can act as a Lewis acid, forming complexes with Lewis bases such as amines.
Biochemical And Physiological Effects
4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB has not been studied for its effects on biochemical and physiological processes. Therefore, its effects on these processes are unknown.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB in laboratory experiments is its versatility. It can be used as a reagent in a variety of organic reactions, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of nitroalkenes. Additionally, 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB is relatively easy to synthesize and purify.
However, there are some limitations to using 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB in laboratory experiments. It is a relatively expensive reagent, and it is also toxic and corrosive. Therefore, it should be handled with care and only used in well-ventilated areas.
Future Directions
The potential applications of 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB are still being explored. Possible future directions include the development of new synthesis methods for the compound, the exploration of its use in the synthesis of other organic compounds, and the investigation of its potential applications in biomedical research. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB.
Scientific Research Applications
4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several biologically active compounds, such as the anti-inflammatory drug nimesulide and the anti-cancer drug dacarbazine. It has also been used as a catalyst in the synthesis of various organic compounds, such as thiazole derivatives, 1,2,3-triazoles, and 1,3-dithiolanes. Additionally, 4-Bromo-2-nitro-1-(trichloromethoxy)benzenetro-1-TCMB has been used in the synthesis of novel fluorescent dyes and as a reagent in the synthesis of nitroalkenes.
properties
IUPAC Name |
4-bromo-2-nitro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOBPAPGIJGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)







![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)

![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)